molecular formula C17H15N3O4 B11112708 2-nitro-N'-[(2E)-4-oxo-4-phenylbut-2-en-2-yl]benzohydrazide

2-nitro-N'-[(2E)-4-oxo-4-phenylbut-2-en-2-yl]benzohydrazide

Cat. No.: B11112708
M. Wt: 325.32 g/mol
InChI Key: OSAISGHZQCUCCN-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-nitro-N’-[(2E)-4-oxo-4-phenylbut-2-en-2-yl]benzohydrazide is a complex organic compound with a unique structure that includes a nitro group, a hydrazide linkage, and a phenyl-substituted butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N’-[(2E)-4-oxo-4-phenylbut-2-en-2-yl]benzohydrazide typically involves the condensation of 2-nitrobenzohydrazide with 4-oxo-4-phenylbut-2-enal under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is refluxed for several hours to ensure complete reaction, followed by cooling and recrystallization to obtain the pure product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N’-[(2E)-4-oxo-4-phenylbut-2-en-2-yl]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The hydrazide linkage can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the hydrazide linkage under mild acidic or basic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted hydrazides.

Scientific Research Applications

2-nitro-N’-[(2E)-4-oxo-4-phenylbut-2-en-2-yl]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-nitro-N’-[(2E)-4-oxo-4-phenylbut-2-en-2-yl]benzohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydrazide linkage can also form covalent bonds with target proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-nitro-N’-[(2E)-4-oxo-4-phenylbut-2-en-2-yl]benzohydrazide is unique due to its specific structural features, including the phenyl-substituted butenone moiety and the nitro group. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C17H15N3O4

Molecular Weight

325.32 g/mol

IUPAC Name

2-nitro-N'-[(E)-4-oxo-4-phenylbut-2-en-2-yl]benzohydrazide

InChI

InChI=1S/C17H15N3O4/c1-12(11-16(21)13-7-3-2-4-8-13)18-19-17(22)14-9-5-6-10-15(14)20(23)24/h2-11,18H,1H3,(H,19,22)/b12-11+

InChI Key

OSAISGHZQCUCCN-VAWYXSNFSA-N

Isomeric SMILES

C/C(=C\C(=O)C1=CC=CC=C1)/NNC(=O)C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)NNC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.